(2R,4S)-Sacubitril-O-isobutane is a compound primarily recognized for its role as an active ingredient in the medication Entresto, which combines sacubitril with valsartan to treat heart failure. Sacubitril functions as an inhibitor of neprilysin, an enzyme that breaks down natriuretic peptides, bradykinin, and angiotensin II, thus enhancing the levels of these beneficial substances in the body. The structure of sacubitril allows it to exert significant pharmacological effects by modulating cardiovascular function.
The compound is synthesized through a series of chemical reactions and is derived from various precursors in organic chemistry. It has been extensively studied for its therapeutic applications and is classified under antihypertensive agents.
(2R,4S)-Sacubitril-O-isobutane falls under the classification of pharmaceutical compounds and more specifically as a neprilysin inhibitor. It is categorized within the broader group of angiotensin receptor-neprilysin inhibitors (ARNIs), which are utilized in managing heart failure with reduced ejection fraction.
The synthesis of (2R,4S)-Sacubitril-O-isobutane involves several key steps:
The synthesis typically employs inorganic bases such as sodium hydroxide or potassium hydroxide and can be optimized through variations in solvent choice and reaction conditions to enhance yield and purity . The final product is often converted into its sodium salt form for better solubility and stability.
(2R,4S)-Sacubitril-O-isobutane has the molecular formula and a molecular weight of approximately 467.6 g/mol. The compound's structure features a biphenyl group linked to a succinyl moiety, contributing to its biological activity.
The compound exhibits specific stereochemistry denoted by its (2R,4S) configuration, which is crucial for its interaction with biological targets. Its solubility profile indicates compatibility with various organic solvents such as alcohols and dichloromethane .
The primary reaction pathway leading to (2R,4S)-Sacubitril-O-isobutane involves the reaction of specific amines with succinic acid derivatives to form the core structure of sacubitril. Subsequent reactions include:
The reactions are characterized by their requirement for specific conditions such as temperature control and pH adjustments to ensure optimal yields. For instance, the use of aromatic hydrocarbons during distillation enhances product isolation .
(2R,4S)-Sacubitril-O-isobutane acts primarily by inhibiting neprilysin, which leads to increased levels of natriuretic peptides that promote vasodilation, natriuresis, and diuresis. This mechanism helps alleviate symptoms associated with heart failure by reducing preload and afterload on the heart.
(2R,4S)-Sacubitril-O-isobutane is primarily utilized in medical applications for treating heart failure. Its role as part of Entresto has revolutionized heart failure management by combining its neprilysin inhibition with angiotensin receptor blockade provided by valsartan. This dual mechanism enhances therapeutic efficacy compared to traditional treatments .
In addition to its cardiovascular applications, ongoing research explores its potential roles in other therapeutic areas related to fluid retention and hypertension management.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8